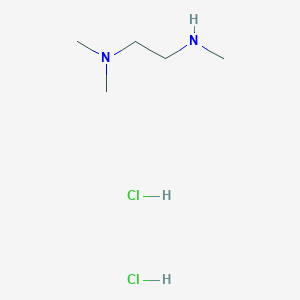

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPFKECTFKUEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719236 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326888-32-8 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride?

An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8)

Abstract

This technical guide provides a comprehensive overview of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and coordination chemistry. The document details its chemical and physical properties, synthesis pathway, and core applications. Furthermore, it offers a representative experimental protocol for its use in ligand synthesis, alongside essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Physicochemical Properties

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the salt form of the parent amine, N,N,N'-Trimethylethylenediamine. The dihydrochloride form offers enhanced stability and solubility, which makes it highly suitable for a variety of reaction conditions in organic synthesis.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex chemical structures.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 326888-32-8[2][3][4] |

| Molecular Formula | C₅H₁₆Cl₂N₂[1][2][4][5] |

| Molecular Weight | 175.1 g/mol [1][4][6] |

| IUPAC Name | N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride[2] |

| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N[2][4][6] |

| Synonyms | N,N,N'-trimethylethane-1,2-diamine dihydrochloride; N1,N1,N2-TRIMETHYLETHANE-1,2-DIAMINE 2HCL[5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2][4] |

| Purity | ≥97% | [2][4] |

| Storage Temperature | Room temperature, under inert atmosphere | [2][4] |

| Solubility | Dihydrochloride form enhances solubility[1] |

Synthesis Pathway

The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is typically a two-step process. First, the free base, N,N,N'-Trimethylethylenediamine (CAS: 142-25-6), is synthesized.[7] A common industrial method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[7] Subsequently, the purified free base is treated with two equivalents of hydrochloric acid to form the stable dihydrochloride salt. This acid-base reaction is straightforward and typically quantitative.

Core Applications in Research and Development

The unique structure of this diamine, featuring both secondary and tertiary amine functionalities, makes it a valuable reagent in several advanced scientific fields.

Intermediate in Pharmaceutical Synthesis

The parent amine, N,N,N'-Trimethylethylenediamine, is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[8]

-

Kinase Inhibitors : It serves as a key precursor in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents for diseases like cancer.[8] For instance, it is a critical intermediate in manufacturing Osimertinib, a medication for advanced lung cancer.[8]

-

Gemini Surfactants : The compound is used to produce novel gemini surfactants.[7][9] These specialized surfactants are employed in advanced drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[7]

Ligand Synthesis for Coordination Chemistry

The two nitrogen atoms in the molecule's ethylenediamine backbone can act as a bidentate ligand, binding to a single metal ion to form a stable chelate ring. This property is exploited in the synthesis of metal complexes for catalysis, materials science, and bioinorganic chemistry.[1] The ability of its amine groups to coordinate with metal ions facilitates the creation of novel catalysts and materials with tailored electronic and steric properties.[1]

Experimental Protocols and Methodologies

General Protocol: Synthesis of a Metal Complex

This protocol describes a generalized, self-validating workflow for using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand precursor in the synthesis of a coordination complex.

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Copper(II)) using N,N,N'-Trimethylethylenediamine as the ligand.

Causality and Self-Validation:

-

Step 2 (Base Addition): The dihydrochloride salt is stable but unreactive as a ligand. A non-coordinating base (like triethylamine) is required to deprotonate the ammonium centers in situ, liberating the free diamine. The choice of a non-coordinating base is critical to prevent it from competing with the intended ligand for binding sites on the metal.

-

Step 3 (Slow Addition): Slow, dropwise addition of the metal salt solution prevents the formation of undesired polymeric or oligo-metallic species and promotes the formation of the desired monomeric complex.

-

Step 5 (Characterization): The success of the synthesis is validated through characterization. A change in color upon complex formation provides initial qualitative evidence. Spectroscopic analysis (e.g., UV-Vis) will show a shift in the absorption maximum compared to the starting metal salt, confirming a change in the metal's coordination environment.

Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve one molar equivalent of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in a suitable anhydrous solvent (e.g., ethanol).

-

Ligand Liberation: Add 2.2 molar equivalents of a non-coordinating base (e.g., triethylamine) to the solution. Stir for 15 minutes at room temperature to ensure complete deprotonation of the diamine.

-

Complexation: In a separate flask, dissolve one molar equivalent of the metal salt (e.g., CuCl₂) in the same anhydrous solvent. Add this metal solution dropwise to the stirring ligand solution over 30 minutes. A color change is often observed, indicating complex formation.

-

Reaction and Isolation: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound.

Table 3: GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Signal Word | Warning | [2][4] |

| Pictogram | GHS07 (Harmful) | [4] |

| Hazard Statements | H302 | Harmful if swallowed[2][4] |

| H315 | Causes skin irritation[2][4] | |

| H319 | Causes serious eye irritation[2][4] | |

| H335 | May cause respiratory irritation[2][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/mist/vapors[2][4] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] |

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid contact with skin and eyes and prevent the formation of dust.[5]

-

Wash hands thoroughly after handling.[10]

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Conclusion and Future Outlook

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a highly valuable and versatile chemical intermediate. Its stable, soluble salt form makes it an excellent precursor for the N,N,N'-Trimethylethylenediamine ligand, which has demonstrated utility in both pharmaceutical synthesis and coordination chemistry. The demand for this compound is expected to grow, driven by the expansion of the pharmaceutical sector and the continuous search for novel catalysts and materials.[7] Future research will likely focus on expanding its applications in asymmetric catalysis and the development of new functional materials.

References

-

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Geshem. [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). PubChem, National Center for Biotechnology Information. [Link] -

Comprehensive Introduction to N,N,N′-trimethylethylenediamine (CAS 142-25-6). Zhishang Bio. [Link]

-

N,N,N'-Trimethylethylenediamine: A Key Intermediate for Pharmaceutical Synthesis. Medium. [Link]

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. N,N,N'-Trimethylethylenediamine, 96% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, with the Chemical Abstracts Service (CAS) registry number 326888-32-8, is a versatile diamine salt that serves as a critical building block in various facets of chemical and pharmaceutical research.[1][2][3] Its unique structural features, particularly the presence of both a tertiary and a secondary amine group within a short alkyl chain, make it an attractive precursor for the synthesis of complex molecules with diverse applications. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic protocol, and explores its significant roles in the development of novel drug delivery systems and as a ligand in coordination chemistry. Emphasis is placed on the practical application of this compound, supported by detailed experimental procedures and visualizations to aid researchers in its effective utilization.

Core Compound Identification and Properties

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is the hydrochloride salt of the parent compound N1,N1,N2-Trimethylethane-1,2-diamine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, rendering it more amenable for use in various reaction conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 326888-32-8 | [1][2][3] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 175.1 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | [1] |

Safety and Handling

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is typically achieved through a two-step process: the synthesis of the free diamine followed by its conversion to the dihydrochloride salt.

Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)

A common and efficient method for the synthesis of the free base involves the reaction of a suitable chloroethane derivative with an amine. The following protocol is adapted from established procedures for the synthesis of similar diamines.

Reaction Scheme:

Caption: Synthesis of the free diamine.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylamino chloroethane hydrochloride in water.

-

Addition of Amine: Cool the solution in an ice bath and add an aqueous solution of methylamine dropwise via the dropping funnel.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours.

-

Workup: After the reaction is complete, basify the mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N1,N1,N2-Trimethylethane-1,2-diamine. Further purification can be achieved by distillation.

Conversion to Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt to improve its stability and handling properties.

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified N1,N1,N2-Trimethylethane-1,2-diamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

Spectroscopic Characterization

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the trimethylethane diamine backbone and the number of protons and carbons in their respective chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.

Applications in Drug Development

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable building block in drug discovery and development, primarily in the synthesis of gemini surfactants for drug delivery and as a ligand in the preparation of metal-based therapeutics.

Precursor for Gemini Surfactants in Drug Delivery

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer.[4] Their unique structure imparts superior physicochemical properties compared to conventional single-chain surfactants, such as a lower critical micelle concentration (CMC) and higher surface activity. These properties make them excellent candidates for use in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[5][6]

The diamine moiety of N1,N1,N2-Trimethylethane-1,2-diamine serves as the spacer in the synthesis of cationic gemini surfactants. The general synthetic strategy involves the quaternization of the nitrogen atoms with long-chain alkyl halides.

Workflow for Gemini Surfactant Synthesis and Application:

Caption: Workflow for gemini surfactant-based drug delivery.

Representative Protocol for Gemini Surfactant Synthesis:

-

Reaction Setup: Dissolve N1,N1,N2-Trimethylethane-1,2-diamine in a suitable polar aprotic solvent (e.g., acetone or ethanol) in a round-bottom flask.

-

Addition of Alkyl Halide: Add a long-chain alkyl halide (e.g., 1-bromododecane) to the solution. The molar ratio of diamine to alkyl halide will determine the final structure of the gemini surfactant.

-

Reaction: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent system.

Ligand in Medically Relevant Coordination Complexes

The nitrogen atoms in N1,N1,N2-Trimethylethane-1,2-diamine are excellent donors and can coordinate with various metal ions to form stable complexes.[1] This property is exploited in the design of metal-based therapeutic agents, particularly platinum and copper complexes, which have shown promise as anticancer agents.[7][8][9][10][11] The diamine ligand plays a crucial role in modulating the reactivity and biological activity of the metal center.

Example: Synthesis of a Platinum(II) Complex

Platinum(II) complexes containing diamine ligands are a well-established class of anticancer drugs.[7][9][10][11][12] The following is a representative protocol for the synthesis of a platinum(II) complex with a diamine ligand.

Step-by-Step Protocol:

-

Preparation of the Aqua Complex: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water and add a silver nitrate solution to precipitate silver chloride. Filter off the precipitate to obtain a solution of the platinum aqua complex.

-

Ligand Addition: To the filtrate, add a solution of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride in water.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The color of the solution will typically change, indicating the formation of the complex.

-

Isolation: Concentrate the solution under reduced pressure and cool to induce crystallization. Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a chemical entity of significant interest to the scientific and drug development communities. Its utility as a precursor for advanced drug delivery vehicles and as a versatile ligand for the synthesis of bioactive coordination complexes underscores its importance. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their respective fields. Further exploration into the synthesis of novel derivatives and their applications in medicinal chemistry and materials science is warranted and expected to yield exciting new discoveries.

References

-

Bombelli, C., Giansanti, L., Luciani, P., & Mancini, G. (2009). Gemini surfactant based carriers in gene and drug delivery. Current medicinal chemistry, 16(2), 171–183. [Link]

-

ResearchGate. Gemini surfactant-based systems for drug and gene delivery. [Link]

-

AMiner. Gemini Surfactant Based Carriers in Gene and Drug Delivery. [Link]

-

MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. [Link]

-

Pavan, K. R., & Ramana, M. M. V. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 1(1), 1-10. [Link]

-

Johnstone, T. C., & Lippard, S. J. (2013). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer research, 33(12), 5259–5265. [Link]

-

Al-Kubaisi, A. H., Al-Jibouri, M. N., & Al-Masoudi, N. A. (2013). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta crystallographica. Section C, Crystal structure communications, 69(Pt 11), 1272–1277. [Link]

-

Kidani, Y., Noji, M., & Tashiro, T. (1980). Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers. Gan, 71(5), 637–643. [Link]

-

Lee, Y. S., Kim, D. H., Lee, S. K., & Park, Y. M. (2002). Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid. Archives of pharmacal research, 25(2), 186–191. [Link]

-

Min, Y., & Lippard, S. J. (2011). Metal-catalysed 1,2-diamination reactions. Nature chemistry, 3(4), 266–275. [Link]

-

PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [Link]

Sources

- 1. surfadiols.com [surfadiols.com]

- 2. caslab.com [caslab.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Properties of Dissymmetric Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Diammonium Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride for Advanced Research and Development

This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, a versatile diamine building block with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and key applications, with a focus on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Core Properties and Structural Elucidation

N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is the salt form of N1,N1,N2-Trimethylethane-1,2-diamine, which enhances its stability and solubility in certain applications.[1] The presence of both a secondary and a tertiary amine within a compact ethylenediamine backbone makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine and its dihydrochloride salt is presented in Table 1. Understanding these properties is fundamental to its handling, reaction setup, and purification.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | [2][3] |

| Synonyms | Dimethyl(2-(methylamino)ethyl)amine, N,N,N'-Trimethylethylenediamine | N1,N1,N2-Trimethylethane-1,2-diamine DiHCl | [2][3] |

| CAS Number | 142-25-6 | 326888-32-8 | [2][4] |

| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ | [2][4] |

| Molecular Weight | 102.18 g/mol | 175.10 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | Solid | [5][6] |

| Boiling Point | 116-118 °C | Not applicable | [5] |

| pKa | 10.34 | Not available | [5] |

| Solubility | Soluble in water | Information not readily available | [5] |

Structural Characterization: The Importance of Spectroscopic Analysis

Accurate structural confirmation is a cornerstone of chemical synthesis. For N1,N1,N2-Trimethylethane-1,2-diamine and its dihydrochloride salt, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment.

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine and its subsequent conversion to the dihydrochloride salt is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)

A common and efficient method for the synthesis of the free base involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[5] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine

-

Step 1: Reaction Setup. In a well-ventilated fume hood, an aqueous solution of methylamine is added to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Step 2: Reagent Addition. An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is added dropwise to the methylamine solution with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Step 3: Reaction Monitoring. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of complete consumption of the starting material.

-

Step 4: Work-up and Purification. Upon completion, the organic phase is separated from the aqueous phase. The crude product is then purified by distillation to yield the pure N1,N1,N2-Trimethylethane-1,2-diamine.[5]

This protocol is designed to be self-validating through the characterization of the final product by NMR spectroscopy and comparison with reference spectra.

Conversion to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

-

Step 1: Dissolution. The purified N1,N1,N2-Trimethylethane-1,2-diamine is dissolved in a suitable organic solvent, such as isopropanol or ethanol.

-

Step 2: Acidification. A solution of hydrochloric acid in the same solvent is added dropwise to the diamine solution with stirring until the pH is acidic.

-

Step 3: Precipitation and Isolation. The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Step 4: Characterization. The identity and purity of the N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride are confirmed by elemental analysis and NMR spectroscopy.

The choice of solvent is critical in this step to ensure good precipitation of the salt and minimize impurities.

Applications in Drug Discovery and Development

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Intermediate in the Synthesis of Biologically Active Molecules

The unique arrangement of primary, secondary, and tertiary amine functionalities makes this diamine a versatile precursor for a variety of molecular scaffolds. It can be utilized as an amine component for the in-situ formation of alpha-amino alkoxides, which are important intermediates in the synthesis of biologically active compounds.[5] While specific examples of its use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various classes of therapeutic agents, including antiviral compounds. The synthesis of novel nucleoside analogues, for instance, often involves the use of diamine linkers to connect different molecular fragments.[9]

Precursor for Novel Drug Delivery Systems: Gemini Surfactants

A significant application of N1,N1,N2-Trimethylethane-1,2-diamine is in the synthesis of novel gemini surfactants.[5] Gemini surfactants consist of two hydrophobic tails and two hydrophilic headgroups connected by a spacer.[10] These molecules exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts, making them promising candidates for drug and gene delivery applications.[11]

The synthesis of these surfactants often involves the reaction of the diamine with long-chain alkyl halides.[12] The resulting amphiphilic molecules can form micelles or vesicles that encapsulate drug molecules, enhancing their solubility and bioavailability.

Conceptual Workflow: Synthesis of a Gemini Surfactant

Caption: Synthesis of a cationic gemini surfactant.

Role in Coordination Chemistry and Catalysis

The nitrogen atoms in N1,N1,N2-Trimethylethane-1,2-diamine act as excellent ligands for a variety of metal ions, making it a valuable component in the field of coordination chemistry.[1]

Ligand for Transition Metal Complexes

The diamine can coordinate to transition metals such as copper, forming stable complexes that can be used in various catalytic applications.[13] The specific coordination geometry and electronic properties of the resulting complex are dependent on the metal center and the reaction conditions.

Application in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands have been shown to be highly effective in promoting copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[14] While specific studies employing N1,N1,N2-Trimethylethane-1,2-diamine in this context are not extensively reported, its structural similarity to other effective diamine ligands suggests its potential in this area. The choice of a diamine ligand in these reactions can significantly influence the reaction rate, yield, and substrate scope.

Logical Relationship: Diamine Ligand in Catalysis

Caption: Role of the diamine as a ligand in catalysis.

Safety and Handling

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[15]

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[15]

-

Storage: It should be stored in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.[15][16]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structural features allow for its application as a precursor to complex biologically active molecules, a key component in the synthesis of advanced drug delivery systems, and as a ligand in coordination chemistry. A thorough understanding of its properties, combined with the implementation of robust and well-characterized synthetic protocols, is essential for its effective utilization in advancing scientific research and development.

References

-

Fabrication of Encapsulated Gemini Surfactants. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 5, 2026, from [Link]

-

General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved January 5, 2026, from [Link]

-

Protocol for gemini surfactant (N,N′-bis(dimethyl tetradecyl) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications. (n.d.). Retrieved January 5, 2026, from [Link]

-

(a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

(PDF) Fabrication of Encapsulated Gemini Surfactants - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of cationic gemini surfactant... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link] -

Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 16. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

A Technical Guide to the Structure, Synthesis, and Application of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

Abstract: This document provides an in-depth technical examination of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride (CAS: 326888-32-8), a versatile diamine salt crucial in modern organic synthesis and pharmaceutical development. We will dissect its molecular structure, outline detailed synthetic and purification protocols, explore its analytical characterization, and discuss its key applications as a synthetic building block and ligand. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and utility.

Introduction and Strategic Importance

N1,N1,N2-Trimethylethane-1,2-diamine, in both its free base and dihydrochloride salt forms, represents a foundational building block in synthetic chemistry.[1] The parent compound, N,N,N'-Trimethylethylenediamine (CAS: 142-25-6), is a substituted ethylenediamine featuring both a tertiary and a secondary amine, granting it unique reactivity and utility.[2][3] The dihydrochloride salt is often the preferred form for laboratory use due to its enhanced stability and solubility in various reaction media.[1]

Its strategic importance lies in its bifunctional nature, which allows it to serve as a versatile intermediate for constructing more complex molecules, particularly in the fields of pharmaceutical research, coordination chemistry, and materials science.[1][2] This guide elucidates the core structural and chemical principles that enable these applications, providing a robust framework for its effective use in research and development.

Molecular Structure and Physicochemical Properties

Core Chemical Structure

The structure of N1,N1,N2-Trimethylethane-1,2-diamine is built upon a simple ethane-1,2-diamine backbone. Its defining feature is the specific methylation pattern:

-

N1 Position: This nitrogen atom is disubstituted with two methyl groups, forming a tertiary amine.

-

N2 Position: This nitrogen is monosubstituted with a single methyl group, resulting in a secondary amine.

In the dihydrochloride form, both nitrogen atoms are protonated due to the presence of two equivalents of hydrochloric acid. The lone pair of electrons on each nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from HCl. This results in the formation of a dicationic species with two chloride anions serving as counter-ions. This salt formation is a critical step for improving the compound's handling, as it converts the flammable, corrosive liquid free base into a stable solid.[1][2]

Caption: Structure of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.

Physicochemical Data

The key properties of the dihydrochloride salt are summarized below, providing essential information for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 326888-32-8 | [4][5] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [4][5] |

| Molecular Weight | 175.10 g/mol | [4][5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature, under inert atmosphere, dry conditions | [6][7] |

| Synonyms | N,N',N'-trimethylethane-1,2-diamine dihydrochloride; N1,N1,N2-Trimethylethane-1,2-diamine DiHCl | [4][7] |

Synthesis and Purification Workflow

Synthetic Rationale and Pathways

The synthesis of N1,N1,N2-Trimethylethane-1,2-diamine is typically achieved via nucleophilic substitution. The most common and industrially mature method involves the reaction of a chloroethane derivative with an appropriate amine.[8]

Pathway A: Reaction of N,N-dimethylamino chloroethane hydrochloride with an aqueous solution of methylamine.[2][8][9] Pathway B: Reaction of 2-chloro-N-methylethylamine hydrochloride with an aqueous solution of dimethylamine.[8]

In both pathways, the secondary or primary amine acts as the nucleophile, displacing the chloride from the chloroalkane. The reaction is typically followed by basification to deprotonate the resulting amine salt, yielding the free base. This crude product is then purified, most commonly by distillation, before being converted to the stable dihydrochloride salt.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example based on established chemical principles.[8] Note: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of the Free Base

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

-

Reaction: Charge the flask with a 40% aqueous solution of methylamine.

-

Addition: Slowly add a 40-50% aqueous solution of N,N-dimethylamino chloroethane hydrochloride dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly add a concentrated solution of sodium hydroxide to basify the mixture (pH > 12), liberating the free amine.

-

Extraction: Transfer the mixture to a separatory funnel. The organic phase (the product) will separate from the aqueous phase. Collect the organic layer.

-

Purification: Purify the collected organic phase by fractional distillation under atmospheric pressure. The free base, N,N,N'-Trimethylethylenediamine, has a boiling point of 116-118 °C.[2][9]

Part B: Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base from Part A in a suitable solvent like isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to yield the final product.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride.

-

¹H NMR (Proton NMR): In D₂O, one would expect to see:

-

A singlet corresponding to the six protons of the two methyl groups on the N1 nitrogen (-N(CH₃)₂).

-

A singlet for the three protons of the methyl group on the N2 nitrogen (-NH(CH₃)).

-

Two multiplets (or a complex AA'BB' system) for the four protons of the ethylene backbone (-CH₂CH₂-).

-

-

¹³C NMR (Carbon NMR): Distinct signals for the three types of carbon atoms are expected: the two carbons of the ethylene backbone and the two different types of methyl carbons.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include:

-

Broad N-H stretching bands characteristic of secondary and tertiary ammonium salts in the 2700-3100 cm⁻¹ region.

-

C-H stretching bands from the methyl and methylene groups just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Analysis of the free base would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of 102.18 g/mol .[3][10]

Key Applications in Research and Development

The unique structure of this diamine makes it a valuable tool in several areas of chemical science.

Ligand in Coordination Chemistry

The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable metal complexes.[1] This property is exploited in the development of catalysts and novel materials.

Precursor for Gemini Surfactants

A significant application is its use as a precursor in the synthesis of novel gemini (dimeric) surfactants.[2][9] These specialized molecules, which contain two hydrophilic head groups and two hydrophobic tails, are of great interest for applications in drug delivery and for enhancing the solubility of poorly soluble compounds.[2]

Caption: Logical pathway from the diamine to a functional gemini surfactant.

Intermediate in Pharmaceutical Synthesis

The compound serves as a versatile intermediate for building more complex, biologically active molecules.[1] The two distinct amine groups allow for sequential, controlled reactions to introduce different functional groups, making it a valuable scaffold in drug discovery programs.

Safety and Handling

Proper handling is essential. The free base and its dihydrochloride salt have different hazard profiles.

| Compound | GHS Pictogram(s) | Hazard Statements | Key Precautionary Statements |

| N,N,N'-Trimethylethylenediamine (Free Base) | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[3] | P210: Keep away from heat/sparks. P280: Wear protective gloves/clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[11] |

| N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[6] |

General Handling Advice:

-

Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of vapors or dust.[11]

-

PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is more than a simple chemical; it is a strategic synthetic tool. Its value is derived from its well-defined structure, featuring two amine groups with different substitution patterns. This structural nuance provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From advanced surfactant chemistry for drug delivery systems to its role as a ligand and pharmaceutical intermediate, its applications are both current and expanding. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for unlocking its full potential in scientific innovation.

References

-

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Autech Industry Co.,Limited. [Link]

-

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. MySkinRecipes. [Link]

-

N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. National Center for Biotechnology Information. [Link] -

1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem. National Center for Biotechnology Information. [Link]

-

N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride. Chongqing Chemdad Co.,Ltd. [Link]

- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 7. N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 9. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. fishersci.es [fishersci.es]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride molecular weight

An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, applications, and handling, with a foundational focus on its precise molecular properties.

Understanding the fundamental characteristics of a reagent is the bedrock of successful research. N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is primarily utilized as a synthetic building block in organic and medicinal chemistry.[1] Its dihydrochloride salt form is preferred in laboratory settings as it enhances the compound's stability and solubility in various reaction media.[1][2]

The cornerstone of any quantitative chemical work is the molecular weight. For N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride, the molecular weight is 175.1 g/mol .[3][4][5] This value is derived from the molecular formula C₅H₁₆Cl₂N₂ [1][3], which represents the free base (N1,N1,N2-Trimethylethane-1,2-diamine, C₅H₁₄N₂, MW: 102.18 g/mol ) complexed with two molecules of hydrogen chloride (HCl).[6][7]

A summary of its critical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 175.1 g/mol | [3][4][5] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |

| CAS Number | 326888-32-8 | [3][4][6] |

| IUPAC Name | N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride | [8] |

| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | [9] |

| Physical Form | Solid | [9] |

| Purity | Typically ≥97% | [9] |

| Storage Conditions | Room temperature, dry, under inert atmosphere |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a two-stage process: formation of the free base followed by conversion to the stable dihydrochloride salt. This approach is common for amines, as the free base can be volatile or susceptible to degradation, while the salt form is a stable, weighable solid.

Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)

The synthesis of the parent amine involves a nucleophilic substitution reaction.[10] The causality here is the reaction between an electrophilic chloroethane derivative and a nucleophilic amine.

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, prepare an aqueous solution of methylamine.

-

Reagent Addition: Add N,N-dimethylamino chloroethane hydrochloride dropwise to the stirring methylamine solution. The rate of addition should be controlled to manage the exothermicity of the reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Make the solution basic by adding a suitable base (e.g., NaOH) to deprotonate the amine product.

-

Extraction & Purification: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N1,N1,N2-Trimethylethane-1,2-diamine.[10] Further purification can be achieved by distillation.

Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess HCl. Dry the final product under vacuum to yield N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

Caption: Workflow for the two-stage synthesis of the target compound.

Analytical Characterization for Quality Assurance

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. This self-validating system ensures that the material meets the required specifications for downstream applications.

Molecular Weight and Identity Verification by Mass Spectrometry

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

-

Analysis: Infuse the sample directly into the source.

-

Expected Result: The primary observed ion should be the molecular ion of the free base [M+H]⁺ at m/z ≈ 103.12, corresponding to the protonated form of C₅H₁₄N₂. The dihydrochloride form will dissociate in the ESI source. This confirms the mass of the core structure.

Structural Elucidation by NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show distinct signals corresponding to the three different methyl groups and the two methylene groups of the ethylenediamine backbone.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.

-

Validation: The chemical shifts, integration values, and coupling patterns must be consistent with the known structure of N1,N1,N2-Trimethylethane-1,2-diamine.

Caption: A comprehensive analytical workflow for quality control validation.

Applications in Research and Drug Development

The utility of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride stems from the reactive amine groups, which serve as versatile handles in synthesis.

-

Pharmaceutical Intermediate: It is a key building block for creating more complex chemical structures, playing a crucial role in the discovery and development of new pharmaceutical agents.[1]

-

Ligand Synthesis: The distinct nitrogen atoms can act as chelating agents to bind metal ions. This makes it a valuable precursor for synthesizing ligands used in coordination chemistry and catalysis.[1]

-

Surfactant Development: It serves as a precursor in the production of advanced surfactants, such as gemini surfactants.[10] These specialized molecules are investigated for their potential in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[10]

Caption: Key application pathways for the title compound in R&D.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

| Hazard Information | GHS Code(s) | Description |

| Signal Word | Warning | [9] |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9] |

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential degradation.

Conclusion

N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride is more than just a catalog chemical; it is a versatile and enabling tool for innovation in chemistry and pharmacology. A thorough understanding of its fundamental properties, particularly its molecular weight of 175.1 g/mol , provides the quantitative foundation for its application. By employing validated protocols for its synthesis, characterization, and handling, researchers can confidently leverage this compound to advance drug discovery, materials science, and chemical synthesis.

References

- Gentaur Distribution. N1,N1,N2-Trimethylethane-1,2-Diamine Dihydrochloride | GNT-ST-09664.

- Santa Cruz Biotechnology. N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride | CAS 326888-32-8.

- QCS Standards. Buy N1,N1,N2-Trimethylethane-1,2-Diamine Dihydrochloride-D3.

- MySkinRecipes. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8.

- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 (Ambeed).

- Helios Organics. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.

- MySkinRecipes (Thai). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

- PubChem. N1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).

- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (ChemScene).

- PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl-.

- Fisher Scientific. ChemScene | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chemscene ChemScene | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | Fisher Scientific [fishersci.com]

- 6. caslab.com [caslab.com]

- 7. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride: Safety, Handling, and Application

This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS No. 326888-32-8), tailored for researchers, scientists, and drug development professionals. The focus is on elucidating the safety profile, establishing robust handling protocols, and contextualizing its application in a laboratory setting, moving beyond a simple recitation of data sheet entries to explain the rationale behind each procedural recommendation.

Core Chemical Identity and Physicochemical Profile

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a solid, diamine salt.[1][2] Its dihydrochloride form enhances stability and solubility, making it a versatile building block in organic synthesis.[3] It is primarily utilized as a reagent or intermediate in the preparation of more complex molecules, notably in pharmaceutical research and for the synthesis of specialized ligands in coordination chemistry.[3][4]

The causality behind its utility lies in its structure: a short ethylenediamine backbone with three methyl groups. The nitrogen atoms, with their lone pairs of electrons, are key to its function as a ligand, capable of coordinating with metal ions.[4] The dihydrochloride salt form ensures the material is typically a stable, crystalline solid at room temperature, which is easier to handle and weigh accurately compared to its free-base form, a volatile and flammable liquid.[1][2][5]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 326888-32-8 | [4][6][7] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [4][7] |

| Molecular Weight | 175.1 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | JCPFKECTFKUEPV-UHFFFAOYSA-N | |

| Storage Temperature | Room temperature, under inert atmosphere |

Hazard Analysis and GHS Classification: A Risk-Based Perspective

Understanding the hazard profile is the foundation of safe laboratory practice. This compound is classified under GHS with a clear set of warnings that dictate our handling procedures.

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

From a practical standpoint, these classifications necessitate a proactive approach to exposure prevention. The primary risks are associated with direct contact (skin and eyes) and inhalation of the solid dust particles. The "harmful if swallowed" classification underscores the importance of stringent personal hygiene and preventing contamination of the laboratory environment.[8]

A critical gap in the currently available public data is the absence of specific toxicological endpoints like LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%). While the GHS classifications provide a clear warning, the lack of quantitative toxicity data means we must adopt a more cautious stance. The prudent assumption is to treat the substance with a high degree of respect, ensuring that engineering controls and personal protective equipment are robustly applied to minimize any potential for exposure.

Engineering and Personal Protective Controls: A Self-Validating System of Safety

The following controls are designed to create a multi-layered, self-validating safety system. The failure of one layer is compensated for by the others, ensuring operator safety.

Engineering Controls

The first line of defense is to remove the hazard from the operator's immediate environment.

-

Chemical Fume Hood: All handling of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride powder, including weighing, transferring, and addition to reaction vessels, must be conducted inside a properly functioning chemical fume hood.[3] This is the most critical control to prevent inhalation of airborne particles, which can cause respiratory irritation.[3][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[8]

Personal Protective Equipment (PPE)

PPE serves as the last line of defense and must be selected based on the identified hazards.

-

Eye Protection: Chemical safety goggles are mandatory. Due to the serious eye irritation hazard (H319), a face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[7][9]

-

Hand Protection: Wear nitrile or neoprene gloves at all times. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[7][8]

-

Body Protection: A standard laboratory coat must be worn, fully buttoned. Ensure it is clean and replaced immediately if contaminated.[8]

-

Footwear: Fully enclosed shoes are required in any laboratory setting.[8]

Workflow for Safe Handling and Use in Synthesis

The following workflow details the necessary steps for safely using N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride as a ligand precursor in a typical laboratory synthesis. The causality for each step is explained to reinforce the safety rationale.

Preparation and Weighing

-

Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound. This prevents cross-contamination.

-

Pre-weigh a Sealed Container: To avoid contaminating a laboratory balance, pre-tare a sealable container (e.g., a vial with a screw cap) in the balance area.[3]

-

Transfer in Fume Hood: Return the tared container to the designated area in the fume hood. Carefully transfer the required amount of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride into the container using a clean spatula.

-

Seal and Re-weigh: Securely close the container. It can now be safely removed from the fume hood to be weighed. Adjust the amount of material by returning the sealed container to the fume hood, making the adjustment, and re-sealing before weighing again. This iterative process is crucial for both accuracy and safety.

Reaction Setup and Execution

-

Inert Atmosphere: Given that the material is stored under an inert atmosphere, it is best practice to assume it may be sensitive to air or moisture. Reaction setups should be assembled and purged with an inert gas (e.g., nitrogen or argon) before adding the reagent.

-

Reagent Addition: Add the weighed solid to the reaction vessel containing the solvent while under a positive pressure of inert gas and within the fume hood. If adding portion-wise, do so carefully to avoid generating dust.

-

Monitoring: Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS) from behind the fume hood sash.

Work-up and Disposal

-

Quenching: Quench the reaction carefully, being mindful of any potential exothermic events.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Wash hands thoroughly with soap and water after the procedure is complete.[3]

-

Waste Disposal: Dispose of all solid waste (contaminated gloves, weighing paper, etc.) and liquid waste in appropriately labeled, sealed hazardous waste containers according to institutional and local regulations.[8]

The logical flow of this protocol is visualized in the diagram below.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. thesafetygeek.com [thesafetygeek.com]

- 3. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

Introduction

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a diamine salt that finds application in various chemical syntheses, including as a building block in the development of novel pharmaceutical agents and as a component in coordination chemistry.[1] The solubility of this compound is a critical physicochemical parameter that dictates its handling, formulation, and reactivity in various solvent systems. This guide provides a comprehensive overview of the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound to facilitate their work.

Core Compound Specifications

A foundational understanding of the physicochemical properties of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is paramount before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C5H16Cl2N2 | [2][3][4][5] |

| Molecular Weight | 175.10 g/mol | [3][4][5] |

| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | [3][5] |

| CAS Number | 326888-32-8 | [2][4] |

| Physical Form | Solid | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Theoretical Framework of Solubility for Diamine Dihydrochlorides

The dissolution of an ionic compound like N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dihydrochloride salt structure, with its two protonated amine centers, significantly influences its solubility profile.

The Energetics of Dissolution

The dissolution process can be conceptually broken down into three energetic steps:

-

Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice of the salt together.

-

Solvent-Solvent Interaction: The energy needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.

-

Solvation Energy: The energy released when the ions of the solute form new interactions with the solvent molecules.

The overall enthalpy of dissolution (ΔH_sol) is the sum of these energy changes. An exothermic dissolution (negative ΔH_sol) is generally favorable, while an endothermic dissolution (positive ΔH_sol) requires an input of energy.[6]

Caption: Energetic components of the dissolution process.

Key Factors Influencing Solubility

Several factors critically affect the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride:

-

Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents like water and short-chain alcohols (e.g., methanol, ethanol) which can effectively solvate the charged ammonium centers and chloride ions.[2] Its solubility in non-polar solvents is anticipated to be significantly lower.

-

Temperature: For most solid solutes, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy of the crystal.[2][7] However, the exact temperature dependence is compound-specific and must be determined experimentally.

-

pH of the Solution: The pH of the aqueous medium can influence the protonation state of the amine groups. In the case of a dihydrochloride salt, the amine groups are already protonated. Lowering the pH further by adding a strong acid containing a common ion (chloride) can decrease solubility due to the common ion effect.[8] Conversely, increasing the pH with a base will deprotonate the ammonium ions, converting the salt back to the free amine, which has a different solubility profile.

-

Particle Size: Smaller particle sizes increase the surface area-to-volume ratio, which can lead to a faster dissolution rate, although it does not affect the thermodynamic solubility limit.[9]

Experimental Determination of Solubility

The prediction of solubility for organic salts is often challenging, making experimental determination essential.[10] The following section details robust protocols for quantifying the solubility of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.

Workflow for Solubility Determination

A systematic approach is crucial for obtaining reliable solubility data. The following workflow is recommended:

Sources

- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scbt.com [scbt.com]

- 5. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous characterization of chemical entities is a cornerstone of modern research and development, particularly within the pharmaceutical and materials science sectors. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS: 326888-32-8) is a versatile aliphatic amine building block whose utility is predicated on its confirmed identity and purity.[1][2] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for the validation of similar small molecules.

Introduction: The Analytical Imperative

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic salt with the molecular formula C₅H₁₆Cl₂N₂ and a molecular weight of 175.10 g/mol .[1][3] Its structure, featuring two distinct amine environments, makes it a valuable intermediate in organic synthesis.[4][5] However, to be used with confidence, its molecular structure must be unequivocally confirmed. Spectroscopic analysis provides the necessary empirical evidence, offering a detailed "fingerprint" of the molecule. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spec data expected for this compound, providing both the procedural "how" and the theoretical "why" at each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton